(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis
Preparation Methods
The synthesis of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide typically involves a multi-step process. One common synthetic route starts with the preparation of the diethylamino-substituted benzaldehyde, which is then subjected to a Knoevenagel condensation with a cyanoacetamide derivative. The resulting intermediate undergoes further reactions, including iodination, to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or amines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Addition: The cyano group can undergo addition reactions with nucleophiles, forming various derivatives depending on the reagents and conditions used
Scientific Research Applications
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide involves its interaction with molecular targets through various pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano and iodophenyl groups can engage in π-π stacking and halogen bonding. These interactions enable the compound to modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects .
Comparison with Similar Compounds
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide can be compared with other enamides and diethylamino-substituted compounds:
Enamides: Similar compounds include (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide and (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-bromophenyl)prop-2-enamide.
Diethylamino-substituted compounds: Examples include diethylamino-functionalized tetraphenylethenes, which exhibit unique photophysical properties and are used in applications like cell imaging and environmental monitoring
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O/c1-3-24(4-2)17-11-9-15(10-12-17)13-16(14-22)20(25)23-19-8-6-5-7-18(19)21/h5-13H,3-4H2,1-2H3,(H,23,25)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSEAMAEPWQTK-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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